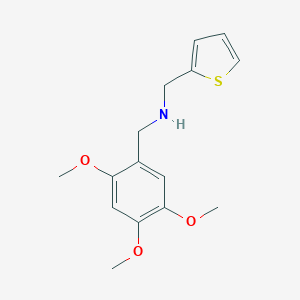
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine, commonly known as TMA-2, is a synthetic psychedelic drug that belongs to the family of phenylethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has gained popularity among the scientific community due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
TMA-2 acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It is believed to increase the levels of serotonin in the brain, which can lead to altered states of consciousness and psychedelic experiences.
Biochemical and Physiological Effects:
TMA-2 has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, body temperature, and pupil dilation. It can also cause visual and auditory hallucinations, altered perception of time and space, and changes in mood and emotions.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-2 has several advantages for use in lab experiments, including its unique chemical structure and potential therapeutic applications. However, it also has several limitations, including its potential for abuse and the lack of long-term safety data.
Orientations Futures
There are several future directions for research on TMA-2, including further studies on its potential therapeutic applications, the development of new synthetic analogs, and the exploration of its potential use in combination with other psychoactive substances. Additionally, more research is needed to better understand the long-term effects and safety profile of TMA-2.
Méthodes De Synthèse
The synthesis of TMA-2 involves the reaction of 2,4,5-trimethoxybenzyl chloride with thienylmethylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as chromatography and recrystallization.
Applications De Recherche Scientifique
TMA-2 has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has also been studied for its potential use in the treatment of addiction and substance abuse disorders.
Propriétés
Nom du produit |
N-(2-thienylmethyl)-N-(2,4,5-trimethoxybenzyl)amine |
|---|---|
Formule moléculaire |
C15H19NO3S |
Poids moléculaire |
293.4 g/mol |
Nom IUPAC |
1-thiophen-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C15H19NO3S/c1-17-13-8-15(19-3)14(18-2)7-11(13)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3 |
Clé InChI |
DMCWMLFXKNKNEZ-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCC2=CC=CS2)OC)OC |
SMILES canonique |
COC1=CC(=C(C=C1CNCC2=CC=CS2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}-2-methylpropan-1-amine](/img/structure/B249520.png)
![N-{[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methyl}butan-1-amine](/img/structure/B249521.png)
![1-[({5-[4-(1-Hydroxyethyl)phenyl]furan-2-yl}methyl)amino]propan-2-ol](/img/structure/B249525.png)
![N-benzyl-3-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]propan-1-amine](/img/structure/B249526.png)
![2-({[5-(3-Methoxyphenyl)-2-furyl]methyl}amino)-1-butanol](/img/structure/B249527.png)
![2-(4-{[(3-Pyridinylmethyl)amino]methyl}phenoxy)ethanol](/img/structure/B249528.png)

![1-allyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetraazol-5-amine](/img/structure/B249531.png)
![N-methyl{5-[3-(trifluoromethyl)phenyl]-2-furyl}methanamine](/img/structure/B249535.png)
![1-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B249536.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-propanamine](/img/structure/B249542.png)

![2-butyl-N-{[5-(4-chlorophenyl)-2-furyl]methyl}-2H-tetraazol-5-amine](/img/structure/B249546.png)